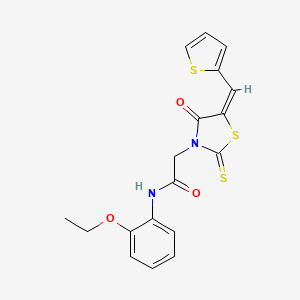

(E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Description

This compound belongs to the class of thiazolidinone derivatives, characterized by a central 4-oxo-2-thioxothiazolidin-3-yl scaffold. The structure includes an (E)-configured thiophen-2-ylmethylene substituent at position 5 and a 2-ethoxyphenyl acetamide moiety at position 2. The ethoxy group on the phenyl ring likely enhances lipophilicity, while the thiophene heterocycle contributes to π-π stacking interactions, a feature critical for biological activity . While direct synthesis data for this compound are absent in the provided evidence, analogous thiazolidinone derivatives are typically synthesized via Knoevenagel condensation between thiazolidinone precursors and aromatic aldehydes, followed by acetamide coupling .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S3/c1-2-23-14-8-4-3-7-13(14)19-16(21)11-20-17(22)15(26-18(20)24)10-12-6-5-9-25-12/h3-10H,2,11H2,1H3,(H,19,21)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQLOAMDYPIABA-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thioxothiazolidinyl Moiety: This step involves the reaction of a thiazolidine-2,4-dione derivative with a thiophen-2-ylmethylene compound under basic conditions to form the thioxothiazolidinyl intermediate.

Acylation Reaction: The intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

Ethoxyphenyl Substitution: Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the thioxothiazolidinyl moiety to a thiazolidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxyphenyl or thiophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halides, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

(E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., 4-chloro in Compound 9) correlate with higher yields (90%) compared to electron-donating groups (e.g., 5-nitro-2-furyl in Compound 12, 53%) .

- Steric hindrance from bulkier substituents (e.g., indole in Compound 10) may reduce reaction efficiency despite moderate yields (83%) .

Thermal Stability :

- Higher melting points (>200°C) in Compound 10 suggest enhanced crystallinity due to planar indole and phenyl groups .

- Nitrofuryl-containing Compound 12 exhibits lower thermal stability (155–156°C), likely due to nitro group lability .

Biological Relevance: Thiophene and benzylidene substituents (as in the target compound) are associated with antimicrobial and anticancer activities in related thiazolidinones . Thiadiazole analogs (e.g., ) exhibit insecticidal properties, but thiazolidinones generally show broader bioactivity due to their sulfur-rich scaffolds .

Synthetic Accessibility :

- Ethoxy and methoxy acetamide derivatives (e.g., ) are synthesized under mild reflux conditions (6–12 hours), similar to the target compound’s inferred pathway .

Q & A

Q. Key Conditions for Optimization :

- Solvent Choice : Polar aprotic solvents (DMF) enhance reactivity for condensation steps, while ethanol improves purity during crystallization .

- Catalysts : Sodium hydride or triethylamine accelerates thiophenylmethylene group incorporation .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCHCH) and thiophene aromaticity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (CHNOS; m/z 412.05) .

- HPLC : Reverse-phase C18 columns assess purity (>95%) using acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve intermediate purity and yield?

Answer:

Advanced: What are the primary chemical reactions this compound undergoes, and how do they impact bioactivity?

Answer:

- Oxidation : Using HO converts the thioxo group to sulfoxides, altering electron density and potentially enhancing antimicrobial activity .

- Reduction : NaBH reduces the thiophenylmethylene group to a thiazolidine, which may reduce cytotoxicity while retaining anti-inflammatory effects .

- Substitution : Electrophilic aromatic substitution on the thiophene ring (e.g., bromination) can modulate binding to enzyme active sites .

Q. Biological Impact :

- The thiophen-2-ylmethylene group enhances π-π stacking with bacterial DNA gyrase, increasing antimicrobial potency compared to phenyl analogs .

Basic: What in vitro assays are recommended for preliminary evaluation of bioactivity?

Answer:

- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Anticancer : MTT assay on HeLa or MCF-7 cells to measure IC values; caspase-3/7 activation confirms apoptosis .

- Anti-inflammatory : COX-2 inhibition ELISA and nitric oxide suppression in LPS-induced macrophages .

Advanced: How does the thiophen-2-ylmethylene group influence target binding compared to analogs?

Answer:

A structure-activity relationship (SAR) study reveals:

| Analog Substituent | Biological Activity | Unique Property |

|---|---|---|

| Thiophen-2-ylmethylene | IC = 8.2 µM (HeLa cells) | Enhanced lipophilicity for membrane penetration |

| Phenylmethylene | IC = 22.5 µM | Reduced solubility in aqueous media |

| Furylmethylene | IC = 15.4 µM | Lower metabolic stability |

The thiophene group’s sulfur atom facilitates H-bonding with kinase ATP-binding pockets, improving selectivity .

Advanced: How can researchers resolve contradictions in reported biological data?

Answer:

- Orthogonal Assays : Combine caspase-3/7 activation (apoptosis) with Annexin V/PI staining to rule out necrosis .

- Structural Analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) identifies binding modes to explain variability in IC values across cell lines .

- Batch Reproducibility : Verify purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy) to exclude impurities as confounding factors .

Basic: What are the compound’s stability profiles under physiological conditions?

Answer:

- pH Stability : Stable at pH 5–7.4 (simulated body fluid) but hydrolyzes in alkaline conditions (pH >9) via thioxo group cleavage .

- Thermal Stability : Decomposes at >150°C (DSC analysis), requiring storage at 4°C in desiccated environments .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate groups at the ethoxyphenyl moiety for aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) using solvent evaporation .

Advanced: How can computational methods guide derivative design?

Answer:

- QSAR Modeling : Use Molinspiration or Schrodinger QikProp to predict logP (<5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Docking Studies : Glide SP docking into EGFR (PDB: 1M17) identifies critical hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.